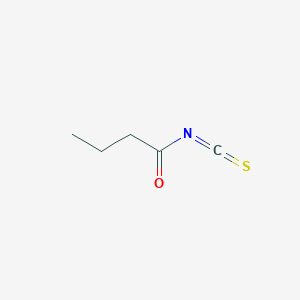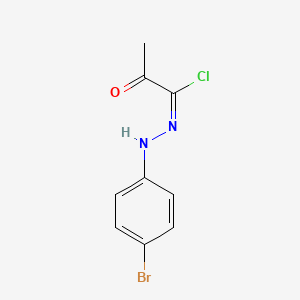
(Z)-N-(4-Bromophenyl)-2-oxopropanecarbohydrazonoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-(4-Bromophenyl)-2-oxopropanecarbohydrazonoyl chloride is a chemical compound that features a bromophenyl group attached to a carbohydrazonoyl chloride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-Bromophenyl)-2-oxopropanecarbohydrazonoyl chloride typically involves the reaction of 4-bromophenylhydrazine with an appropriate acyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-N-(4-Bromophenyl)-2-oxopropanecarbohydrazonoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.
Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while oxidation reactions can produce corresponding oxo compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-N-(4-Bromophenyl)-2-oxopropanecarbohydrazonoyl chloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various organic compounds.
Biology and Medicine
In the field of biology and medicine, this compound has potential applications in drug discovery and development. It can be used to synthesize novel pharmaceuticals with potential therapeutic effects. Additionally, its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the synthesis of polymers, dyes, and other advanced materials.
Wirkmechanismus
The mechanism of action of (Z)-N-(4-Bromophenyl)-2-oxopropanecarbohydrazonoyl chloride involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the carbohydrazonoyl chloride moiety can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromobenzyl Chloride: Similar in structure but lacks the carbohydrazonoyl chloride moiety.
4-Bromophenylhydrazine: Contains the bromophenyl group but differs in the functional groups attached.
4-Bromophenyl 4-Bromobenzoate: Another bromophenyl derivative with different substituents.
Uniqueness
(Z)-N-(4-Bromophenyl)-2-oxopropanecarbohydrazonoyl chloride is unique due to the presence of both the bromophenyl and carbohydrazonoyl chloride groups
Eigenschaften
Molekularformel |
C9H8BrClN2O |
|---|---|
Molekulargewicht |
275.53 g/mol |
IUPAC-Name |
(1E)-N-(4-bromophenyl)-2-oxopropanehydrazonoyl chloride |
InChI |
InChI=1S/C9H8BrClN2O/c1-6(14)9(11)13-12-8-4-2-7(10)3-5-8/h2-5,12H,1H3/b13-9+ |
InChI-Schlüssel |
KNZABGDOPMGFMU-UKTHLTGXSA-N |
Isomerische SMILES |
CC(=O)/C(=N\NC1=CC=C(C=C1)Br)/Cl |
Kanonische SMILES |
CC(=O)C(=NNC1=CC=C(C=C1)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-Fluorophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11726011.png)
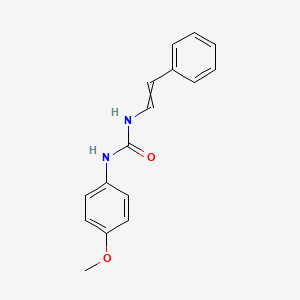
![3-(Furan-2-yl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B11726020.png)


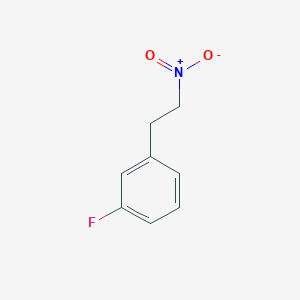
![N'-[1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B11726041.png)
![2-cyano-N'-{[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11726048.png)
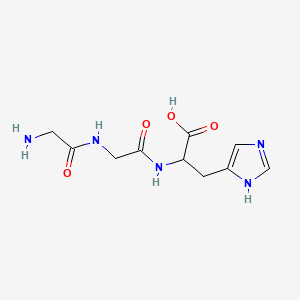
![3-[(2H-1,3-Benzodioxol-5-YL)carbamoyl]prop-2-enoic acid](/img/structure/B11726054.png)
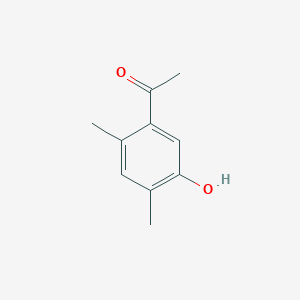
![4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B11726069.png)
![3-{[(4-Chlorophenyl)methoxy]imino}propanenitrile](/img/structure/B11726072.png)
